Product packaging for 2-(2-Chloroethyl)phenol(Cat. No.:CAS No. 113962-85-9)

2-(2-Chloroethyl)phenol

Cat. No.: B14299709
CAS No.: 113962-85-9
M. Wt: 156.61 g/mol
InChI Key: KOGNZHHFKMRHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance within Organic Chemistry

2-(2-Chloroethyl)phenol is a bifunctional organic compound that holds significance as a versatile intermediate in synthetic organic chemistry. Its structure, featuring a phenol (B47542) ring substituted with a 2-chloroethyl group at the ortho position, provides two distinct reactive sites for chemical transformations. Substituted phenols are a crucial class of compounds in organic chemistry, often serving as precursors for pharmaceuticals, agrochemicals, and polymers. mdpi.comnih.govnih.gov The acidity of the phenolic hydroxyl group can be fine-tuned by the nature and position of other substituents on the aromatic ring. chemrxiv.orgstackexchange.comlibretexts.org

The synthetic utility of this compound stems from the reactivity of both the hydroxyl group and the chloroethyl side chain. The phenolic -OH group can undergo O-alkylation or esterification, while the terminal chlorine atom on the ethyl side chain is a leaving group, susceptible to nucleophilic substitution reactions. This dual reactivity allows it to be used as a building block for more complex molecules with potential biological activity. For instance, it has been used in the synthesis of phosphonates designed as potential enzyme inhibitors for biological screening. nih.gov In one study, this compound was used as a starting material to prepare a novel phosphonate, although this specific derivative did not show inhibitory activity against the target enzyme, 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase (EcDXR). nih.gov

The core structure is also relevant in the synthesis of ligands for coordination chemistry. Related structures, such as (E)-2,4-Dichloro-6-{1-[(2-chloroethyl)imino]ethyl}phenol, have been synthesized and characterized, demonstrating the utility of the chloroethylphenol framework in creating Schiff-base ligands. researchgate.net These applications underscore the compound's role as a valuable scaffold for generating diverse molecular architectures for further investigation in medicinal and materials chemistry.

Contemporary Research Landscape and Unaddressed Inquiries

The contemporary research landscape for substituted phenols, including this compound, is focused on several key areas. A major thrust of current research is the development of highly selective synthetic methodologies. mdpi.comchemrxiv.org For example, achieving regioselectivity in the functionalization of substituted phenols—directing a reaction to a specific position on the aromatic ring—remains a significant challenge. chemrxiv.org Studies are actively exploring new catalysts and reaction conditions to control outcomes, such as the selective chlorination of phenols. mdpi.com

Another active area of investigation is the synthesis and evaluation of biologically active molecules derived from phenolic precursors. acs.orgresearchgate.net Researchers are using compounds like this compound as starting points to build novel structures for screening as potential therapeutic agents, including enzyme inhibitors and antimicrobial compounds. nih.govscience.gov The interest in synthetic phenolic compounds also extends to their environmental fate and potential toxicological profiles, which is a growing area of research. researchgate.netresearchgate.net

Despite active research, several inquiries remain unaddressed. A significant unsolved problem in the chemistry of substituted phenols is the consistent control of regioselectivity, particularly for di- and tri-substituted phenols where multiple reaction sites are available. chemrxiv.org While the synthetic utility of the para-isomer, 4-(2-chloroethyl)phenol, as a precursor to the beta-blocker betaxolol (B1666914) is well-established, the specific biological activities and high-value applications for this compound are less explored, representing an open field for investigation. Furthermore, a deeper understanding of the structure-activity relationships for this class of compounds is needed. For example, while a "chloroethylphenol" (CEP) has been identified as an agonist for the ryanodine (B192298) receptor, the specific activity of the ortho-isomer compared to its meta- and para-counterparts warrants further study. physiology.org Future research will likely focus on developing novel applications for specific isomers like this compound and creating more efficient and selective synthetic pathways for the production of complex phenol derivatives. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClO B14299709 2-(2-Chloroethyl)phenol CAS No. 113962-85-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloroethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGNZHHFKMRHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568109
Record name 2-(2-Chloroethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113962-85-9
Record name 2-(2-Chloroethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2 Chloroethyl Phenol

Direct Synthetic Approaches

Direct synthetic methods aim to form the target compound from readily accessible starting materials with high efficiency. The two primary strategies involve the functionalization of a pre-existing hydroxyethylphenol scaffold or the direct alkylation of phenol (B47542).

Halogenation Strategies for Hydroxyethylphenols

The most straightforward and widely reported synthesis of 2-(2-chloroethyl)phenol involves the direct chlorination of the primary alcohol moiety of 2-(2-hydroxyethyl)phenol. This transformation selectively converts the hydroxyl group of the side chain into a chloro group while preserving the phenolic hydroxyl. Several standard chlorinating agents can be employed for this purpose, each with distinct advantages and operational considerations.

Thionyl chloride (SOCl₂) is a highly effective reagent for this conversion. The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or diethyl ether. The addition of a tertiary amine base, like pyridine (B92270) or triethylamine, is common practice to neutralize the hydrogen chloride (HCl) gas generated as a byproduct, thereby preventing potential side reactions with the acid-sensitive phenol group. The reaction proceeds at moderate temperatures, often from 0 °C to room temperature, and generally provides high yields of the desired product.

Alternatively, phosphorus-based halides such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅) can be utilized. These powerful reagents also effectively convert the primary alcohol to the corresponding chloride. However, their high reactivity necessitates careful control of reaction conditions to avoid undesired phosphorylation or chlorination of the phenolic ring.

The Appel reaction, utilizing a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄), offers a milder alternative for the chlorination. This method operates under neutral conditions, which is advantageous for substrates sensitive to acid. The primary drawback is the generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct, which can complicate purification and has poor atom economy.

Below is a comparative overview of common halogenation methods.

Table 1. Comparison of Reagents for the Chlorination of 2-(2-Hydroxyethyl)phenol
Chlorinating AgentTypical ConditionsReported YieldKey Considerations
Thionyl Chloride (SOCl₂)DCM or Toluene, Pyridine, 0 °C to 25 °C>90%Highly efficient; generates gaseous byproducts (HCl, SO₂); requires careful handling.
Phosphorus Trichloride (PCl₃)Diethyl ether, 0 °C75-85%Effective but can lead to phosphorous acid byproducts; requires aqueous workup.
Appel Reaction (PPh₃/CCl₄)Acetonitrile (B52724) (MeCN), Reflux~80%Mild, neutral conditions; generates stoichiometric triphenylphosphine oxide waste.

Phenolic Alkylation Reactions

An alternative direct approach is the Friedel-Crafts alkylation of phenol using a suitable chloroethylating agent, most commonly 1,2-dichloroethane (B1671644). This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), or a strong Brønsted acid. The electrophilic species generated from 1,2-dichloroethane attacks the electron-rich aromatic ring of phenol.

A significant challenge in this methodology is controlling the regioselectivity. The hydroxyl group is an ortho-, para-directing activator, leading to the formation of a mixture of this compound and its structural isomer, 4-(2-chloroethyl)phenol. The ratio of these isomers is highly dependent on the reaction parameters:

Catalyst: Bulky Lewis acid catalysts can sterically hinder attack at the para position, favoring the formation of the ortho isomer.

Temperature: Lower temperatures often increase the proportion of the para product (thermodynamic control), whereas higher temperatures can favor the ortho product (kinetic control).

Solvent: The choice of solvent can influence catalyst activity and the solvation of intermediates, thereby affecting the ortho/para ratio.

Furthermore, the reaction is susceptible to polyalkylation, where the mono-alkylated product undergoes a second alkylation, and O-alkylation, which forms 2-chloroethyl phenyl ether as a byproduct. Consequently, achieving a high yield of solely the desired ortho-isomer via this route is challenging and typically requires extensive optimization and chromatographic separation.

Indirect and Convergent Synthetic Routes

Indirect syntheses involve multiple steps and are often employed to overcome the selectivity issues inherent in direct approaches. These routes provide greater control over the final molecular architecture.

Multi-Step Preparations Involving Protecting Group Chemistry

To circumvent side reactions associated with the acidic phenolic proton and the activated aromatic ring, a protecting group strategy is highly effective. This approach temporarily masks the phenol group, allowing for clean functionalization of the side chain, followed by deprotection to reveal the final product. A common and efficient sequence involves the use of a methyl ether as the protecting group.

Protection: The synthesis begins with 2-(2-hydroxyethyl)anisole (also known as 2-methoxyphenylethanol), where the phenolic hydroxyl is protected as a methyl ether. This precursor is readily available or can be prepared from guaiacol.

Chlorination: The primary alcohol of 2-(2-hydroxyethyl)anisole is chlorinated. Since the reactive phenol is masked, reagents like thionyl chloride can be used under standard conditions with high efficiency and minimal side reactions, yielding 1-(2-chloroethyl)-2-methoxybenzene.

Deprotection: The final step is the cleavage of the methyl ether to regenerate the free phenol. This is a critical step requiring a potent demethylating agent. Boron tribromide (BBr₃) is exceptionally effective for this transformation and is widely used for cleaving aryl methyl ethers. The reaction is typically run at low temperatures in an inert solvent like dichloromethane. Alternatively, strong protic acids such as hydrobromic acid (HBr) can be used, although this often requires higher temperatures.

Table 2. Overview of a Protecting Group-Based Synthesis
StepTransformationStarting MaterialKey ReagentProduct
1Protection (Assumed)GuaiacolEthylene oxide2-(2-Hydroxyethyl)anisole
2Chlorination2-(2-Hydroxyethyl)anisoleThionyl chloride (SOCl₂)1-(2-Chloroethyl)-2-methoxybenzene
3Deprotection1-(2-Chloroethyl)-2-methoxybenzeneBoron tribromide (BBr₃)This compound

Derivatization from Accessible Precursors

The target compound can also be synthesized by modifying the functional groups of other accessible precursors that already contain the C₆-C₂-Cl framework. One such route starts from 2-chloro-1-(2-hydroxyphenyl)ethanone (B1610479), which can be prepared via a Fries rearrangement of 2-chloroacetyl phenyl acetate (B1210297) or a Friedel-Crafts acylation of phenol.

The key transformation is the reduction of the ketone carbonyl group to a methylene (B1212753) (CH₂) group. The Wolff-Kishner reduction is well-suited for this purpose.

Hydrazone Formation: 2-chloro-1-(2-hydroxyphenyl)ethanone is first reacted with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂), typically in a high-boiling point solvent like diethylene glycol, to form the corresponding hydrazone.

Reduction: A strong base, such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide, is added, and the mixture is heated to high temperatures (180-200 °C). Under these conditions, the hydrazone decomposes, releasing nitrogen gas and reducing the carbonyl to a methylene group, yielding this compound.

Care must be taken as the basic conditions can potentially promote elimination of HCl to form 2-vinylphenol or substitution of the chloride. However, with careful control of the reaction time and temperature, this method provides a viable, albeit harsh, pathway to the target molecule.

Green Chemistry Principles in this compound Synthesis

Evaluating the described synthetic routes through the prism of Green Chemistry highlights significant differences in their environmental impact and sustainability.

Use of Hazardous Reagents/Solvents: Many routes rely on hazardous reagents (SOCl₂, PCl₃, BBr₃) and chlorinated solvents (DCM, CCl₄). A greener approach would involve exploring catalytic chlorination methods or replacing hazardous solvents with safer alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME).

Catalysis vs. Stoichiometric Reagents: The Friedel-Crafts alkylation uses a stoichiometric or supra-stoichiometric amount of Lewis acid catalyst (e.g., AlCl₃), which generates significant inorganic waste upon workup. The development of a truly catalytic and recyclable system for this alkylation would represent a major green advancement.

Energy Consumption: High-temperature methods like the Wolff-Kishner reduction are energy-intensive. In contrast, direct chlorination with SOCl₂ can often be performed at or near room temperature, making it more energy-efficient.

The table below provides a qualitative assessment of the primary synthetic routes based on selected green chemistry metrics.

Table 3. Green Chemistry Assessment of Synthetic Routes to this compound
Synthetic RouteAtom EconomyReagent/Solvent HazardEnergy EfficiencyWaste Generation
Direct Chlorination (SOCl₂)HighModerate-High (Reagent)HighLow
Friedel-Crafts AlkylationModerateHigh (Catalyst/Solvent)ModerateHigh (Catalyst Waste)
Protecting Group StrategyLowHigh (Deprotection Reagent)ModerateModerate (Protecting Group Waste)
Wolff-Kishner ReductionModerateModerate (Base/Solvent)LowModerate

Ultimately, the direct chlorination of 2-(2-hydroxyethyl)phenol stands out as the most efficient and atom-economical route, although continued research into greener solvents and catalytic alternatives is warranted to further improve its environmental profile.

Atom Economy and Waste Minimization

A central tenet of green chemistry is the concept of atom economy, which assesses the efficiency of a chemical process by measuring the proportion of reactant atoms that are incorporated into the desired final product. um-palembang.ac.idchembam.com An ideal reaction would have a 100% atom economy, meaning all atoms from the starting materials are found in the product, with no byproducts. researchgate.net This principle fundamentally shifts the focus from reaction yield to the minimization of waste at its source. um-palembang.ac.id The environmental factor (E-factor), defined as the total mass of waste generated per mass of product, is another key metric, with lower values indicating a greener process. chembam.com

A plausible route for the synthesis of this compound involves the direct chlorination of the primary alcohol in 2-(2-hydroxyethyl)phenol. This transformation can be achieved using various chlorinating agents, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl). ntnu.noiastate.edu While effective, these traditional methods often exhibit poor atom economy due to the formation of stoichiometric byproducts.

For instance, the reaction of 2-(2-hydroxyethyl)phenol with thionyl chloride produces the desired this compound but also generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as waste products.

Hypothetical Reaction: C₈H₁₀O₂ + SOCl₂ → C₈H₉ClO + SO₂ + HCl (2-(2-hydroxyethyl)phenol + Thionyl chloride → this compound + Sulfur dioxide + Hydrogen chloride)

The calculation of the atom economy for this reaction highlights the inherent wastefulness of this synthetic approach.

ComponentChemical FormulaMolecular Weight (g/mol)Role
2-(2-hydroxyethyl)phenolC₈H₁₀O₂138.16Reactant
Thionyl chlorideSOCl₂118.97Reactant
This compoundC₈H₉ClO156.61Desired Product
Sulfur dioxideSO₂64.06Byproduct
Hydrogen chlorideHCl36.46Byproduct

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy = (156.61 / (138.16 + 118.97)) x 100 = 60.9%

This calculation demonstrates that even with a 100% reaction yield, approximately 39.1% of the reactant mass is converted into waste byproducts, underscoring the need for developing alternative synthetic routes with improved atom economy. um-palembang.ac.id

Sustainable Solvent Selection and Reaction Media

Solvents are a major contributor to the environmental impact of chemical processes, accounting for a significant portion of organic pollution and energy consumption during manufacturing. rsc.orgresearchgate.net Green chemistry seeks to minimize or replace hazardous organic solvents with more sustainable alternatives, such as water, supercritical fluids, or ionic liquids, or by employing solventless conditions. ijacskros.comnih.gov Research into the synthesis of related phenolic compounds has explored various eco-friendly methodologies to reduce reliance on conventional volatile organic solvents.

Alternative energy sources like microwave irradiation and ultrasound have been successfully used to promote reactions, often leading to shorter reaction times and higher yields under milder conditions. mdpi.comresearchgate.net For example, in the synthesis of 4-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde, a related ether, microwave-assisted and ultrasound-assisted methods demonstrated significant improvements over conventional heating. mdpi.com Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, represents another promising green alternative. mdpi.com

Furthermore, Deep Eutectic Solvents (DES) are emerging as a new class of green solvents. ijacskros.com They are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. A study on the synthesis of benzaldehyde (B42025) derivatives showed that using a DES as the reaction medium could provide good yields, although in that specific case, conventional and microwave-assisted methods proved more efficient. mdpi.com

Comparison of Synthetic Methods for 4-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde Synthesis mdpi.com
MethodConditionsTimeYield
A: ConventionalAcetonitrile (ACN), Reflux5 h77%
B: Microwave-assistedAcetonitrile (ACN), 600 W, 30 °C2 h88%
C: Ultrasound-assistedAcetonitrile (ACN), 50 °C2 h80%
D: MechanochemicalRoom Temperature, Ball Mill2 h55%
E: Deep Eutectic Solvent (DES)Choline chloride/Urea, 40 °C2 h43%

These findings illustrate the potential of applying alternative energy sources and novel solvent systems to develop more sustainable synthetic protocols for phenolic compounds like this compound. mdpi.com

Catalytic Systems in Synthetic Transformations

Catalysis is a cornerstone of green chemistry, offering pathways to new reactions, enhanced selectivity, and reduced energy consumption by replacing stoichiometric reagents with catalytic amounts of a substance. um-palembang.ac.id For the synthesis of specifically substituted phenols, controlling regioselectivity (i.e., the position of substitution on the aromatic ring) is a major challenge. nsf.gov Catalytic systems are instrumental in directing reactions to the desired ortho-, meta-, or para- position.

Several catalytic approaches have been developed for the selective functionalization of phenols, which could be adapted for the synthesis of this compound or its precursors.

Lewis Acid/Base Catalysis: A highly efficient ortho-selective chlorination of phenols has been reported using a Lewis basic selenoether catalyst with N-chlorosuccinimide (NCS) as the chlorine source. nsf.gov This system can achieve high ortho/para selectivity (up to >20:1) with catalyst loadings as low as 1 mol%. nsf.gov In contrast, sulfur-containing catalysts, often used with a Lewis acid like aluminum chloride (AlCl₃), have been extensively developed to achieve high para-selectivity in phenol chlorination using sulfuryl chloride (SO₂Cl₂). mdpi.com

Solid Acid Catalysis: To reduce the environmental hazards associated with homogeneous catalysts, solid-supported catalysts have been developed. A silica (B1680970) gel-supported aluminum phenolate (B1203915) catalyst has shown high ortho-selectivity for the initial alkylation of phenols with alkenes. whiterose.ac.uk Such heterogeneous catalysts can be more easily separated from the reaction mixture, simplifying purification and enabling catalyst recycling.

Phase-Transfer Catalysis (PTC): In multiphase reaction systems, PTC can significantly enhance reaction rates. For the synthesis of phenoxyethane derivatives, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase, increasing its nucleophilicity and promoting the desired substitution reaction with a haloalkane. journals.co.za This method has been successfully applied to synthesize 1-bromo-2-(3,4-dichlorophenoxy)ethane in excellent yield. journals.co.za

Aerobic Oxidation Catalysis: Copper-catalyzed aerobic oxidation of phenols offers a route to ortho-quinones or biphenols. nih.gov The selectivity of these reactions can be controlled by the choice of the copper(I) salt, amine ligand, and reaction temperature, demonstrating catalyst control over competing reaction pathways. nih.gov

Catalytic Systems for Selective Functionalization of Phenols
Catalytic SystemReaction TypeKey Features / SelectivitySource
Lewis Basic SelenoetherElectrophilic ChlorinationHigh ortho-selectivity (ortho/para >20:1). Low catalyst loading (1 mol%). nsf.gov
Poly(alkylene sulphide)s / AlCl₃Electrophilic ChlorinationHigh para-selectivity. Often used solvent-free. mdpi.com
Silica-supported Al-phenolateAlkylation with AlkenesHeterogeneous catalyst. High ortho-selectivity for first alkylation. whiterose.ac.uk
Tetrabutylammonium bromide (PTC)Williamson Ether SynthesisEnhances reaction in two-phase systems. Used for halo-phenoxyethane synthesis. journals.co.za
Copper(I) / Amine LigandAerobic OxidationSelectivity tunable between ortho-oxygenation and oxidative coupling. nih.gov

The development of these diverse catalytic systems provides a powerful toolkit for the targeted synthesis of functionalized phenols, offering pathways to produce this compound with greater efficiency, selectivity, and sustainability.

Reactivity and Reaction Mechanisms of 2 2 Chloroethyl Phenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group directly attached to the benzene (B151609) ring imparts characteristic phenolic reactivity. This includes susceptibility to reactions on the oxygen atom and activation of the aromatic ring towards electrophilic substitution.

O-Alkylation and O-Acylation Pathways

The acidic nature of the phenolic proton allows for its ready removal by a base, forming a phenoxide ion. This nucleophilic phenoxide is central to O-alkylation and O-acylation reactions.

O-Alkylation: In the presence of a base, the hydroxyl group of 2-(2-chloroethyl)phenol can be deprotonated to form the corresponding phenoxide ion. This potent nucleophile can then react with alkyl halides, such as methyl iodide, in a Williamson ether synthesis to yield the corresponding ether. The reaction typically proceeds via an Sₙ2 mechanism. The choice of base and solvent is crucial; for instance, using a proton sponge like bis-1,1,8,8-(tetramethylguanidino)naphthalene (TMGN) in DMF has been shown to facilitate the O-methylation of substituted phenols, following second-order kinetics. sciforum.net Generally, a base is necessary to deprotonate the phenol (B47542) for the reaction to proceed efficiently with alkyl iodides. reddit.com The use of a base like potassium carbonate is also common in these reactions.

O-Acylation: Similarly, the phenoxide can react with acylating agents like acid chlorides (e.g., acetyl chloride) or anhydrides to form phenolic esters. lew.roresearchgate.netnih.gov These reactions are typically rapid and can be carried out under various conditions, including phase-transfer catalysis, which facilitates the reaction between the water-soluble phenoxide and the organic-soluble acyl chloride. lew.ro The use of a catalyst, such as zinc chloride, can also promote the acetylation of phenols under solvent-free conditions. asianpubs.org

Below is a table summarizing typical O-alkylation and O-acylation reactions of phenols, which are analogous to the expected reactivity of this compound.

Reactant 1Reactant 2Base/CatalystSolventProductReaction Type
Substituted PhenolMethyl IodideTMGNDMF-d7O-Methylated PhenolO-Alkylation
PhenolAcetyl ChlorideAq. NaOH / PTCDichloromethane (B109758)Phenyl Acetate (B1210297)O-Acylation
Alcohols/PhenolsAcetic Anhydride (B1165640)Zinc ChlorideSolvent-freeAcetylated ProductO-Acylation

Oxidative Transformations of the Phenolic Moiety

Phenols are susceptible to oxidation, which can lead to a variety of products, including quinones and coupled dimers. libretexts.org The specific outcome is highly dependent on the oxidant and reaction conditions.

Oxidative Coupling: In the presence of certain oxidizing agents, often involving transition metal catalysts, phenols can undergo oxidative coupling to form C-C or C-O bonds between two phenolic units. wikipedia.orgnih.govrsc.orgcnr.it This can result in the formation of biphenols or polyphenolic structures. The mechanism often involves the formation of a phenoxyl radical, which can then couple with another radical or attack a neutral phenol molecule. cnr.it Microwave-assisted oxidative coupling has been explored as an eco-friendly method for the synthesis of hydroxylated biphenyls from natural phenols. khanacademy.org

The following table illustrates representative oxidative coupling reactions of phenols.

Phenol DerivativeOxidizing Agent/CatalystSolventProduct Type
Natural PhenolsMTBAP / MicrowavesWater/AcetoneC2 Symmetric Dimers
PhenolsVanadium TetrachlorideNot specifiedDihydroxybiphenyls

Reactivity of the 2-Chloroethyl Substituent

The 2-chloroethyl group attached to the phenol ring behaves as a primary alkyl halide, making it susceptible to nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (e.g., Sₙ1, Sₙ2)

The primary carbon bearing the chlorine atom is a prime target for nucleophiles. Due to the primary nature of the alkyl halide, the Sₙ2 mechanism is generally favored over the Sₙ1 pathway, as the formation of a primary carbocation is energetically unfavorable. youtube.com

In an Sₙ2 reaction, a nucleophile attacks the carbon atom, and the chloride ion is displaced in a single, concerted step. A variety of nucleophiles can be employed, such as azide (B81097) ions (from sodium azide), to introduce new functional groups. For a successful Sₙ2 reaction, a good leaving group is essential, and the hydroxyl group of an alcohol, for instance, would first need to be converted into a better leaving group like a tosylate. youtube.com

Elimination Reactions (e.g., E1, E2, E1cB)

In the presence of a base, this compound can undergo elimination of HCl to form 2-vinylphenol. The mechanism of this elimination can be E1, E2, or E1cB, depending on the reaction conditions, particularly the strength of the base and the nature of the solvent.

E2 Mechanism: A strong, non-nucleophilic base will favor the bimolecular E2 mechanism, where the base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon, and the chloride ion is expelled simultaneously in a single step. libretexts.org The use of a sterically hindered base, such as potassium tert-butoxide, can influence the regioselectivity of the elimination, favoring the formation of the less substituted alkene (Hofmann product) over the more substituted one (Zaitsev product). khanacademy.orgmasterorganicchemistry.comlibretexts.orgyoutube.com

E1 Mechanism: The E1 mechanism, which involves the formation of a carbocation intermediate, is less likely for this primary alkyl halide.

E1cB Mechanism: The E1cB (Elimination Unimolecular Conjugate Base) mechanism could be a possibility under specific conditions where the β-proton is sufficiently acidic, and the leaving group is poor.

The following table outlines the expected outcomes of elimination reactions under different conditions.

SubstrateBaseSolventPredominant MechanismMajor Product
This compoundPotassium tert-butoxidet-ButanolE22-Vinylphenol (Hofmann)
2-BromobutaneEthoxideEthanolE22-Butene (Zaitsev)

Intramolecular Cyclization and Rearrangement Pathways

A particularly significant reaction pathway for this compound is intramolecular cyclization. Under basic conditions, the phenoxide ion, formed by deprotonation of the hydroxyl group, can act as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl side chain. This intramolecular Sₙ2 reaction results in the formation of a five-membered ring, yielding 2,3-dihydrobenzofuran (B1216630). rsc.org This base-catalyzed cyclization is a common and efficient method for the synthesis of this important heterocyclic scaffold. The reaction of N-phenyl-N'-(2-chloroethyl)ureas to form N-phenyl-4,5-dihydrooxazol-2-amines is an analogous intramolecular cyclization. nih.gov

The table below provides an example of a base-catalyzed intramolecular cyclization.

Starting MaterialBaseSolventProduct
2-YnylphenolsCs₂CO₃Not specified2-Substituted Benzo[b]furans

Mechanistic Elucidation of Key Reactions of this compound

The reactivity of this compound is predominantly characterized by its propensity to undergo intramolecular cyclization to form 2,3-dihydrobenzofuran. This transformation is a classic example of the Williamson ether synthesis, proceeding through an SN2 (bimolecular nucleophilic substitution) mechanism. The key steps involve the deprotonation of the phenolic hydroxyl group to form a phenoxide intermediate, which then acts as an intramolecular nucleophile.

This reaction is typically facilitated by a base, which deprotonates the phenol to generate the more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of the fused ether ring.

Identification and Characterization of Reaction Intermediates

The principal and essential reaction intermediate in the intramolecular cyclization of this compound is the 2-(2-chloroethyl)phenoxide anion . This intermediate is generated in situ through the deprotonation of the acidic phenolic proton by a base.

The formation of the phenoxide is a rapid acid-base equilibrium. The position of this equilibrium, and thus the concentration of the reactive intermediate, is dependent on the pKa of the phenol and the strength of the base used.

While the 2-(2-chloroethyl)phenoxide intermediate is crucial for the reaction, its direct spectroscopic characterization within this specific reaction context is not commonly reported in the literature. This is likely due to its transient nature and high reactivity under the reaction conditions. However, its existence is inferred from the fundamental mechanism of the Williamson ether synthesis.

Spectroscopic Signatures of Phenoxide Formation:

The formation of a phenoxide from a phenol can be generally observed by various spectroscopic techniques, which would be applicable to the 2-(2-chloroethyl)phenoxide intermediate.

Spectroscopic MethodExpected Changes upon Phenoxide Formation
UV-Vis Spectroscopy A bathochromic (red) shift in the absorption maxima is typically observed due to the increased electron-donating ability of the -O⁻ group compared to the -OH group, which enhances conjugation with the aromatic ring.
¹H NMR Spectroscopy The signal for the acidic phenolic proton would disappear. The chemical shifts of the aromatic protons would be expected to shift upfield (to lower ppm values) due to the increased electron density on the aromatic ring from the negatively charged oxygen.
¹³C NMR Spectroscopy The carbon atom attached to the oxygen (C1) would experience a significant downfield shift due to the direct attachment of the highly electronegative oxygen anion. Other carbons in the aromatic ring, particularly the ortho and para positions, would show an upfield shift due to increased electron density.
IR Spectroscopy The broad O-H stretching band characteristic of phenols (around 3200-3600 cm⁻¹) would disappear. The C-O stretching frequency (typically around 1200-1260 cm⁻¹ for phenols) would shift, reflecting the change in bond order and electronic environment upon deprotonation.

The characterization of this intermediate is fundamental to confirming the proposed SN2 mechanistic pathway for the formation of 2,3-dihydrobenzofuran from this compound.

Applications of 2 2 Chloroethyl Phenol As a Synthetic Intermediate

Precursor in Pharmaceutical Synthesis

While substituted phenols are crucial building blocks in the pharmaceutical industry, specific research detailing the use of 2-(2-Chloroethyl)phenol as a direct precursor in the synthesis of named pharmaceutical active ingredients is limited. Generally, compounds with its bifunctional nature are valuable in creating more complex molecules. For instance, the chloroethyl group can undergo substitution reactions with amines to form phenoxyethanamine structures, a motif present in some pharmaceuticals. unipd.it Similarly, the phenolic hydroxyl group can be a handle for further molecular elaboration. Despite these potential reaction pathways, specific examples of its large-scale application or its role in the development of clinical drug candidates are not prominently reported.

Building Block for Agrochemical Development

Utilization in the Preparation of Specialty Chemicals

Specialty chemicals, which are produced in lower volumes for specific applications, often rely on unique building blocks. This compound, with its distinct ortho substitution pattern, could be employed in the synthesis of such chemicals, for example, as a precursor for certain dyes, resins, or performance additives. The related compound 2-chlorophenol (B165306) is known to be a chemical intermediate in the production of phenolic resins. tpsgc-pwgsc.gc.cailoencyclopaedia.org While it is plausible that this compound could find similar applications, specific documented instances of its use in the large-scale preparation of specialty chemicals are scarce.

Derivatization for Advanced Material Synthesis

The functional groups of this compound make it a candidate for derivatization in the synthesis of advanced materials. The phenolic group can be used to incorporate the molecule into polymer chains, such as polyesters or polyethers, while the chloroethyl group offers a site for further modification or cross-linking. For example, phenols are used as components in the creation of polymers, and the derivatization of the hydroxyl group is a common strategy. google.comcompliancecosmos.org Silyl derivatization is another technique used for modifying phenols for specific applications. Although these general principles exist, dedicated research focusing on the derivatization of this compound for the express purpose of creating advanced materials with specified properties is not widely reported.

Computational Chemistry and Theoretical Investigations of 2 2 Chloroethyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the determination of molecular properties with high accuracy. For 2-(2-chloroethyl)phenol, these calculations can elucidate its electronic characteristics and conformational preferences, which are crucial for understanding its reactivity and interactions.

The electronic structure of a molecule governs its chemical behavior. Molecular orbital (MO) theory is a cornerstone of electronic structure analysis, with the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) being of particular importance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Phenol (B47542)

OrbitalEnergy (eV)Description
HOMO-8.5Highest Occupied Molecular Orbital
LUMO-1.2Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap 7.3 Energy difference

Note: The data in this table is illustrative and based on typical values for substituted phenols. Actual values for this compound would require specific quantum chemical calculations.

The flexibility of the 2-chloroethyl side chain in this compound means that the molecule can exist in various conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.

Computational studies on other phenolic compounds have successfully used methods like DFT with basis sets such as B3LYP/cc-pVTZ to map out potential energy surfaces. cornell.eduresearchgate.net For this compound, the key dihedral angles to consider would be those around the C-C bonds of the ethyl group and the C-C bond connecting the side chain to the phenol ring. The resulting energetic profile would reveal the global minimum energy conformation and any local minima, as well as the transition states that separate them. cornell.eduresearchgate.net The relative energies of these conformers are crucial for understanding which shapes the molecule is most likely to adopt under given conditions.

Table 2: Example of Conformational Analysis Data for this compound

ConformerDihedral Angle (C-C-C-Cl)Relative Energy (kcal/mol)Population (%) at 298 K
Anti180°0.0075
Gauche60°1.225

Note: This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis. The values are not based on actual calculations for this compound.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for exploring the pathways of chemical reactions. For this compound, theoretical methods can be used to predict how it might react under various conditions, for example, during atmospheric degradation or metabolic processes. This involves identifying the reactants, products, and any intermediate species, as well as the transition states that connect them.

The reaction mechanisms of phenolic compounds often involve radical species. mdpi.comnih.gov For instance, the reaction of this compound with hydroxyl radicals in the atmosphere could be modeled. Calculations would aim to determine the activation energies for different reaction pathways, such as hydrogen abstraction from the phenolic hydroxyl group or radical addition to the aromatic ring. mdpi.comnih.gov The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the rate of the reaction.

Theoretical Assessment of Reactivity and Selectivity

Building on the electronic structure and reaction mechanism predictions, computational methods can provide a quantitative assessment of the reactivity and selectivity of this compound. Reactivity indices derived from DFT, such as chemical potential, hardness, and electrophilicity, can be used to predict how the molecule will behave in the presence of other chemical species.

The selectivity of a reaction (e.g., whether a reactant will attack a particular position on the aromatic ring) can be predicted by analyzing the distribution of the frontier molecular orbitals and the electrostatic potential map of the molecule. For this compound, these analyses would indicate the most likely sites for electrophilic or nucleophilic attack.

Computational Modeling of Environmental Fate Parameters

The environmental fate of a chemical describes its transport, transformation, and partitioning in the environment. nih.govresearchgate.net Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are increasingly used to predict these parameters. ecetoc.orgresearchgate.netnih.govwur.nlproquest.com For this compound, QSAR models could be employed to estimate properties such as its octanol-water partition coefficient (log K_ow), soil sorption coefficient (K_oc), and biodegradation rate.

These models are typically built by establishing a statistical relationship between a particular property and a set of molecular descriptors for a range of similar chemicals. ecetoc.orgresearchgate.netnih.govwur.nlproquest.com The molecular descriptors can be derived from the chemical structure and include constitutional, topological, and quantum chemical parameters. While specific QSAR predictions for this compound are not detailed in the provided search results, the methodology is well-established for phenolic compounds. nih.govresearchgate.net

Table 3: Illustrative Predicted Environmental Fate Parameters for this compound

ParameterPredicted ValueMethod
log K_ow2.8QSAR
K_oc (L/kg)250QSAR
Biodegradation Half-life (days)15QSAR

Note: The values in this table are for illustrative purposes and represent the type of data that can be obtained from computational environmental fate models.

Advanced Analytical Methodologies for 2 2 Chloroethyl Phenol

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and quantification of 2-(2-Chloroethyl)phenol from complex matrices. The choice between gas and liquid chromatography depends on the sample matrix, required sensitivity, and the analytical objective.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography is highly suitable for the analysis of this compound due to its volatility. When coupled with a mass spectrometer, GC-MS provides excellent separation efficiency and definitive structural identification.

For optimal analysis, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is typically employed. This column provides good resolution for isomers and related phenolic compounds. A programmed temperature gradient is used to ensure sharp peak shapes and efficient elution. For instance, an oven program might start at 60-80°C and ramp up to 250-280°C.

While this compound can be analyzed directly, its acidic phenolic proton can lead to peak tailing and interaction with active sites in the GC system. To mitigate this, derivatization is often performed. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar hydroxyl group into a less polar trimethylsilyl (B98337) (TMS) ether, improving thermal stability and chromatographic performance.

The standard ionization technique is Electron Ionization (EI) at 70 eV, which produces a characteristic and reproducible fragmentation pattern. The mass spectrum of this compound is distinguished by the presence of its molecular ion pair, [M]⁺˙, at m/z 156 and 158, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio). Key fragmentation pathways include the loss of a chlorine radical (yielding an ion at m/z 121) and the cleavage of the C-C bond in the side chain to produce the stable hydroxy-tropylium ion (m/z 107).

Table 1: Typical GC-MS Parameters and Key Mass Fragments for this compound
ParameterValue / Description
GC System
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (DB-5ms or equivalent)
Carrier GasHelium, constant flow rate of ~1.0-1.2 mL/min
Injection ModeSplitless
Inlet Temperature250 °C
Oven ProgramInitial 70 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Mass AnalyzerQuadrupole or Ion Trap
Scan Rangem/z 40-300
Key Mass Fragments m/z (³⁵Cl / ³⁷Cl)
Molecular Ion [M]⁺˙156 / 158
[M-Cl]⁺121
[M-C₂H₄Cl]⁺107 (Hydroxy-tropylium ion)
[C₆H₅]⁺77

Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS/MS)

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative for analyzing this compound, especially in aqueous samples or when derivatization is undesirable. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

A C18 stationary phase is commonly used for separation, providing effective retention based on the compound's hydrophobicity. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is employed to elute the analyte with a good peak shape. To enhance ionization efficiency, the mobile phase is often acidified with a small amount of an additive like formic acid (for positive ion mode) or made slightly basic (for negative ion mode).

Electrospray Ionization (ESI) is the most common interface. Due to the acidic nature of the phenolic group, ESI in negative ion mode ([M-H]⁻) is highly efficient and often preferred for its sensitivity and selectivity. The deprotonated molecule at m/z 155/157 serves as the precursor ion for MS/MS analysis.

For quantitative studies, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal. In this mode, the first quadrupole selects the precursor ion (e.g., m/z 155), which is then fragmented in the collision cell (second quadrupole). The third quadrupole selects specific, high-abundance product ions for detection. This process drastically reduces chemical noise and enhances specificity. A common fragmentation for the [M-H]⁻ ion involves the loss of HCl, resulting in a product ion at m/z 119.

Table 2: Proposed LC-MS/MS Parameters for this compound Analysis
ParameterValue / Description
LC System
Column100 mm x 2.1 mm ID, 2.6 µm particle size, C18 stationary phase
Mobile Phase AWater + 0.1% Formic Acid (for positive mode) or Water (for negative mode)
Mobile Phase BAcetonitrile
Flow Rate0.3 mL/min
GradientStart at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage-3.5 kV
Desolvation Temperature350 °C
Mass AnalyzerTriple Quadrupole (QqQ)
MRM Transitions Precursor Ion [M-H]⁻ (m/z)Product Ion (m/z)
Quantifier Transition155.0 → 119.0 (Loss of HCl)
Qualifier Transition157.0 → 119.0 (Loss of HCl from ³⁷Cl isotope) or 155.0 → 91.0 (Further fragmentation)

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound. Each method provides unique information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum of this compound exhibits four distinct signals in the aromatic region (δ 6.8-7.3 ppm), corresponding to the ortho-disubstituted benzene (B151609) ring. The chloroethyl side chain gives rise to two triplets, each integrating to two protons. The methylene (B1212753) group adjacent to the aromatic ring (Ar-CH₂) appears upfield (around δ 3.10 ppm), while the methylene group attached to the electronegative chlorine atom (-CH₂Cl) is shifted downfield (around δ 3.78 ppm). The coupling between these two adjacent methylene groups results in the triplet splitting pattern (J ≈ 7 Hz). The phenolic hydroxyl proton (-OH) typically appears as a broad singlet whose chemical shift is concentration-dependent and which is exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum reveals all eight unique carbon atoms in the molecule. The six aromatic carbons resonate in the δ 115-155 ppm range, with the carbon bearing the hydroxyl group (C-OH) being the most deshielded (δ ~154 ppm). The two aliphatic carbons of the side chain are found upfield, with the carbon bonded to chlorine (C-Cl) at δ ~43 ppm and the benzylic carbon (Ar-C) at δ ~36 ppm.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~7.23-6.80m (multiplet)-4H, Aromatic (C₃-H, C₄-H, C₅-H, C₆-H)
¹H~4.88br s (broad singlet)-1H, Phenolic (-OH)
¹H~3.78t (triplet)~7 Hz2H, Methylene (-CH₂Cl)
¹H~3.10t (triplet)~7 Hz2H, Methylene (Ar-CH₂)
¹³C ~153.8--C₁, Aromatic (C-OH)
¹³C~130.8--Aromatic CH
¹³C~128.8--C₂, Aromatic (C-CH₂CH₂Cl)
¹³C~127.5--Aromatic CH
¹³C~121.2--Aromatic CH
¹³C~115.9--Aromatic CH
¹³C~42.6--Aliphatic (-CH₂Cl)
¹³C~36.3--Aliphatic (Ar-CH₂)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound shows a prominent broad absorption band centered around 3420 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic group. Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl side chain are observed just below 3000 cm⁻¹. Other key absorptions include C=C stretching vibrations of the aromatic ring (1450-1600 cm⁻¹), a strong C-O stretching vibration (~1250 cm⁻¹), and a C-Cl stretching vibration in the fingerprint region (~750 cm⁻¹). The band at 750 cm⁻¹ is also characteristic of ortho-disubstitution on a benzene ring.

UV-Vis Spectroscopy: In a solvent like ethanol, the UV-Vis spectrum of this compound is dominated by π→π* transitions within the benzene ring. It typically displays two main absorption bands: a strong primary band (E2-band) around 210-220 nm and a weaker secondary band (B-band) with fine structure around 270-280 nm. The exact position and intensity (λ_max and ε) of these bands are sensitive to the solvent used.

Table 4: Key Spectroscopic Data from IR and UV-Vis Analysis
TechniqueParameterValue / Range (cm⁻¹ or nm)Assignment
IR O-H Stretch~3420 cm⁻¹ (broad)Phenolic hydroxyl group
IRAromatic C-H Stretch~3050 cm⁻¹sp² C-H bonds on the benzene ring
IRAliphatic C-H Stretch~2950, 2870 cm⁻¹sp³ C-H bonds on the ethyl side chain
IRAromatic C=C Stretch~1590, 1500, 1460 cm⁻¹Benzene ring skeletal vibrations
IRC-O Stretch~1250 cm⁻¹Phenolic C-O bond
IRC-Cl Stretch / Out-of-Plane Bend~750 cm⁻¹C-Cl bond / Ortho-disubstitution pattern
UV-Vis Primary Absorption (E₂-band)~215 nmπ→π* transition
UV-VisSecondary Absorption (B-band)~275 nmπ→π* transition (benzenoid band)

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-resolution mass spectrometry provides highly accurate mass measurements (typically to within 5 ppm), enabling the determination of a compound's elemental composition. This capability is crucial for confirming the identity of this compound and distinguishing it from isobaric compounds (molecules with the same nominal mass but different elemental formulas).

The molecular formula of this compound is C₈H₉ClO. HRMS can measure the mass of the molecular ion with sufficient accuracy to confirm this specific combination of atoms. For example, the calculated monoisotopic mass of the [M]⁺˙ ion containing the ³⁵Cl isotope is 156.0342 Da. An experimental measurement matching this value to the third or fourth decimal place provides strong evidence for the C₈H₉ClO formula, ruling out other possibilities like C₉H₁₂N₂ (nominal mass 156, exact mass 156.1000 Da). The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl) with a mass difference of 1.9971 Da and an intensity ratio of ~3:1 serves as an additional, powerful confirmation point.

Table 5: HRMS Data for Elemental Composition Confirmation of this compound
Ion SpeciesMolecular FormulaIsotopeCalculated Exact Mass (Da)Potential Isobaric Interference (Formula)Calculated Exact Mass (Da)
[M]⁺˙C₈H₉ClO³⁵Cl156.0342C₉H₁₂N₂O (Nominal Mass 164)-
[M]⁺˙C₈H₉ClO³⁷Cl158.0312C₉H₁₄N₂ (Nominal Mass 158)158.1157
[M+H]⁺C₈H₁₀ClO³⁵Cl157.0415C₁₀H₁₃N₂ (Nominal Mass 157)157.1073
[M-H]⁻C₈H₈ClO³⁵Cl155.0269C₇H₅N₂O₂ (Nominal Mass 157)157.0351

Sample Preparation and Derivatization Strategies for Analysis

The accurate and sensitive determination of this compound in various environmental and biological matrices necessitates robust sample preparation procedures. These steps are critical for isolating the analyte from complex sample constituents, concentrating it to detectable levels, and converting it into a form that is amenable to analysis by modern chromatographic techniques.

Extraction Techniques (e.g., Solid-Phase Extraction, Accelerated Solvent Extraction)

The isolation of this compound and related compounds from solid and aqueous samples is commonly achieved through methods like Accelerated Solvent Extraction (ASE) and Solid-Phase Extraction (SPE). These techniques offer significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, shorter extraction times, and higher efficiency.

Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction, also known as pressurized solvent extraction, utilizes solvents at elevated temperatures and pressures to enhance extraction efficiency. This technique is particularly effective for extracting analytes from solid matrices like soil and sediment. For chlorophenols, studies have optimized various ASE parameters to achieve high recovery rates. For instance, a method developed for determining chlorophenols in soil samples found that an extraction temperature of 125 °C and three 10-minute extraction cycles were optimal. While water can be used as the extraction solvent, the addition of small amounts of organic modifiers like acetonitrile can improve extraction yields. The use of ASE significantly reduces extraction time and the volume of organic solvents required compared to traditional methods like Soxhlet extraction.

Table 1: Optimized Parameters for Accelerated Solvent Extraction (ASE) of Chlorophenols from Soil

ParameterOptimized ValueSource
Extraction Solvent Water (with or without 5% acetonitrile modifier)
Extraction Temperature 125 °C
Extraction Pressure 10 MPa (100 bar)
Extraction Time 3 cycles of 10 minutes each
Flush Volume 60% of extraction cell volume

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a widely used technique for the preconcentration and cleanup of analytes from liquid samples. The method involves passing a liquid sample through a solid sorbent material that retains the target analytes. Interfering substances can be washed away, and the purified analytes are then eluted with a small volume of an appropriate solvent. For the analysis of semivolatile organic compounds, including chlorophenols, various SPE sorbents are employed. A proprietary 8270 sorbent, sometimes used in combination with an activated carbon cartridge, has been shown to effectively isolate acidic, basic, and neutral compounds. The selection of sorbent material, such as C18-bonded silica (B1680970), and elution solvents is critical for achieving good recovery. The process typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes.

Table 2: General Solid-Phase Extraction (SPE) Protocol for Chlorophenols in Water

StepDescriptionExample ReagentsSource
Sample Preparation Acidify sample to pH < 2Hydrochloric Acid (HCl)
Cartridge Conditioning Pass solvent through the cartridge to activate the sorbentMethanol, followed by acidified water
Sample Loading Pass the prepared water sample through the cartridge-
Washing (Optional) Wash cartridge to remove interferences-
Drying Dry the cartridge under vacuum to remove residual water-
Elution Elute the retained analytes with a small volume of organic solventDichloromethane (B109758) (DCM), Methanol in HCl

Chemical Derivatization for Enhanced Analytical Detection

For gas chromatography (GC) analysis, polar compounds like this compound often exhibit poor peak shape and thermal instability. Chemical derivatization is employed to convert the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group. This process enhances chromatographic performance and improves detection sensitivity, particularly for mass spectrometry (MS) and electron capture detection (ECD).

Acetylation

A common derivatization strategy for phenols is acetylation, which involves reacting the hydroxyl group with an acetylating agent, most commonly acetic anhydride (B1165640). This reaction can be performed in-situ, where derivatization and extraction occur simultaneously. The technique involves adding acetic anhydride to the aqueous sample, followed by extraction with a suitable organic solvent. The resulting acetate (B1210297) esters are more volatile and provide better chromatographic separation. This method has

Environmental Fate and Transformation of 2 2 Chloroethyl Phenol

Abiotic Degradation Processes

Abiotic degradation involves the transformation of a chemical compound through non-biological processes such as hydrolysis and photolysis. For 2-(2-chloroethyl)phenol, these processes are expected to be significant pathways for its initial transformation in the environment.

Hydrolysis Pathways

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. The chloroethyl group of this compound is susceptible to hydrolysis. While specific kinetic data are unavailable for this compound, two primary pathways can be hypothesized.

The first is a direct nucleophilic substitution (Sɴ2) reaction where a water molecule attacks the carbon atom bonded to the chlorine, displacing the chloride ion. This reaction would result in the formation of 2-(2-hydroxyethyl)phenol and hydrochloric acid.

A second, potentially competing, pathway involves intramolecular cyclization, a process known as anchimeric assistance. The ortho-hydroxyl group on the phenol (B47542) ring can act as an internal nucleophile, attacking the adjacent chloroethyl side chain. This would lead to the formation of a stable five-membered ring, producing 2,3-dihydrobenzofuran (B1216630) and hydrochloric acid. The proximity and favorable geometry of the ortho-hydroxyl group may enhance the rate of this intramolecular reaction compared to direct hydrolysis. A similar intramolecular reaction mechanism is observed in the hydrolysis of the chemical warfare agent simulant, 2-chloroethyl ethyl sulfide, which forms a transient cyclic sulfonium (B1226848) cation epa.gov.

Table 1: Potential Abiotic Hydrolysis Pathways for this compound

Pathway Reactant Proposed Product(s) Mechanism
Direct Hydrolysis This compound + H₂O 2-(2-Hydroxyethyl)phenol + HCl Nucleophilic Substitution (Sɴ2)

Photolytic and Photocatalytic Transformations

Phototransformation involves the degradation of a compound by light energy. For this compound, direct photolysis in sunlit surface waters is a plausible degradation route. The primary mechanism is expected to be the homolytic cleavage of the carbon-chlorine bond in the ethyl side chain, which is typically the weakest bond in such molecules. This cleavage would generate a carbon-centered radical and a chlorine radical, which would then undergo further reactions with oxygen and other environmental constituents.

Photocatalytic degradation, often mediated by semiconductor particles like titanium dioxide (TiO₂) suspended in water, represents another potential transformation pathway. This process involves the generation of highly reactive hydroxyl radicals upon UV irradiation of the catalyst nih.govecetoc.org. These radicals are powerful, non-selective oxidizing agents that can attack both the aromatic ring and the alkyl side chain of this compound, leading to hydroxylation, side-chain oxidation, and eventual mineralization to carbon dioxide and water. While specific studies on this compound are lacking, the photocatalytic degradation of the structurally analogous 2-chlorophenol (B165306) is well-documented and proceeds efficiently under UV irradiation nih.gov.

Table 2: Potential Photolytic and Photocatalytic Products of this compound

Process Proposed Initial Step Potential Intermediate Products
Direct Photolysis Homolytic C-Cl bond cleavage 2-(2-phenylethyl) radical, Phenolic radicals

Biotic Transformation Processes

The biodegradation of this compound by microorganisms is expected to be a crucial process in its removal from soil and water. The degradation strategy would likely depend on the availability of oxygen.

Aerobic Biodegradation Mechanisms

Under aerobic conditions, microorganisms possess a wide array of enzymes capable of degrading aromatic compounds. For this compound, two initial lines of enzymatic attack are probable.

One pathway involves the initial degradation of the aromatic ring. Bacteria often employ dioxygenase enzymes to incorporate both atoms of molecular oxygen into the phenol ring, forming a substituted catechol chemsafetypro.com. This dihydroxylated intermediate is then susceptible to ring cleavage, followed by further metabolism of the resulting aliphatic acids. In this scenario, the chloroethyl side chain would be removed at a later stage.

Alternatively, the initial attack could be on the chloroethyl side chain. Haloalkane dehalogenase enzymes are known to cleave carbon-halogen bonds. A hydrolytic dehalogenase could replace the chlorine atom with a hydroxyl group, transforming this compound into 2-(2-hydroxyethyl)phenol. This detoxification step would yield a more readily biodegradable intermediate, which could then be metabolized via pathways for alkylphenols. General microbial degradation pathways for halogenated aromatic compounds are well-established.

Anaerobic Biodegradation and Dehalogenation

In the absence of oxygen, a different set of microbial processes would mediate the degradation. A key initial step under anaerobic conditions is typically reductive dehalogenation, where the halogen substituent is removed and replaced with a hydrogen atom. For this compound, this would involve the conversion of the chloroethyl group to an ethyl group, yielding 2-ethylphenol (B104991). This process serves as a critical detoxification step, as the resulting alkylphenol is generally less toxic and more amenable to further anaerobic breakdown.

The subsequent degradation of 2-ethylphenol would proceed through established anaerobic pathways for alkylated aromatic compounds, which can involve carboxylation of the ring or oxidation of the alkyl side chain, eventually leading to ring fission and methanogenesis. This contrasts with the anaerobic degradation of compounds like 2-chlorophenol, where reductive dehalogenation occurs directly on the aromatic ring.

Table 3: Potential Biotic Transformation Pathways for this compound

Condition Proposed Initial Step Key Enzyme Type Initial Product
Aerobic Ring Dihydroxylation Dioxygenase Chloroethyl-substituted catechol
Aerobic Side-Chain Dehalogenation Haloalkane Dehalogenase 2-(2-Hydroxyethyl)phenol

Environmental Partitioning Behavior

The environmental partitioning of a chemical describes its distribution among different environmental compartments such as water, soil, sediment, and air. This behavior is governed by its physicochemical properties, primarily its water solubility, vapor pressure, and its partitioning between octanol (B41247) and water (Kow).

For this compound, a Log Kow (LogP) value of 2.17350 has been reported. This value indicates a moderate tendency to partition from water into organic phases. It suggests that the compound is moderately hydrophobic and will have an affinity for organic matter in soil and sediment.

Using the Log Kow, the soil organic carbon-water (B12546825) partitioning coefficient (Koc) can be estimated. The Koc value predicts the extent to which a chemical will adsorb to soil or sediment organic carbon. Based on a widely used quantitative structure-activity relationship (QSAR) equation (Log Koc = 0.544 * Log Kow + 1.377), the Log Koc for this compound is estimated to be approximately 2.56. This corresponds to a Koc value of about 363 L/kg.

A Koc value in this range suggests that this compound will have low to moderate mobility in soil and will tend to adsorb to soil and sediment particles rather than remaining dissolved in water. This partitioning behavior is very similar to that of 2-chlorophenol, which has a reported Log Kow of 2.16 and a Log Koc range of 2.1 to 3.5. While their degradation pathways differ, their environmental partitioning and mobility may be comparable.

Table 4: Estimated Environmental Partitioning Coefficients for this compound

Parameter Abbreviation Value Interpretation
Octanol-Water Partition Coefficient (Log) Log Kow 2.17350 Moderately hydrophobic
Soil Organic Carbon-Water Partition Coefficient (Log) Log Koc ~2.56 (Estimated) Moderate adsorption potential

Adsorption to Environmental Matrices

The presence of the aromatic phenol ring and the chloroethyl group suggests that hydrophobic interactions will be a primary mechanism for its adsorption to organic matter in environmental matrices. The chloroethyl group, in particular, increases the molecule's hydrophobicity compared to phenol, which would theoretically lead to stronger adsorption. Generally, an increase in the size and chlorination of phenolic compounds correlates with a higher affinity for soil and sediment organic carbon.

To provide context, the table below shows typical Koc values for phenol and a related chlorophenol. A higher Koc value indicates stronger adsorption and less mobility in the environment.

CompoundChemical StructureLog Koc (L/kg)Adsorption Potential
PhenolC₆H₅OH1.3 - 2.3Low to Moderate
2-ChlorophenolC₆H₄ClOH2.0 - 2.7Moderate
This compound C₈H₉ClO Not Available Expected to be Moderate to High

Note: The adsorption potential for this compound is an estimation based on the expected increase in hydrophobicity due to the chloroethyl side chain.

Volatilization from Aqueous Systems

Volatilization is a key process that governs the transfer of a chemical from an aqueous environment to the atmosphere. This property is characterized by the Henry's Law constant (H), which relates the partial pressure of a compound in the air to its concentration in water at equilibrium.

There is a lack of experimentally determined Henry's Law constants for this compound in the available literature. For structurally similar compounds like phenol and 2-chlorophenol, the Henry's Law constants are relatively low, indicating that volatilization from water is not a dominant environmental fate process for these substances. Given that this compound is a larger molecule with a higher boiling point and potentially lower vapor pressure than phenol, it is reasonable to predict that it will also have a low potential for volatilization from aqueous systems.

The following table provides reference values for related compounds.

CompoundHenry's Law Constant (atm·m³/mol)Temperature (°C)Volatilization Potential
Phenol3.8 x 10⁻⁷25Low
2-Chlorophenol1.3 x 10⁻⁶25Low
This compound Not Available N/A Expected to be Low

Characterization of Environmental Transformation Products

The transformation of this compound in the environment can occur through various biotic and abiotic processes, leading to the formation of various degradation products. Specific studies identifying and characterizing the environmental transformation products of this compound are scarce. However, based on the known degradation pathways of chlorophenols and other alkylphenols, several potential transformation products can be anticipated.

Microbial degradation is expected to be a significant pathway. Under aerobic conditions, microorganisms may initiate the breakdown of this compound through hydroxylation of the aromatic ring, often leading to the formation of chlorinated catechols. These intermediates are then susceptible to ring cleavage, eventually leading to the formation of simpler organic acids that can be incorporated into central metabolic pathways. Another potential initial step is the oxidation or dechlorination of the chloroethyl side chain.

Under anaerobic conditions, reductive dechlorination may occur, where the chlorine atom is removed from the ethyl group, potentially forming 2-(2-hydroxyethyl)phenol or other derivatives. The phenolic ring itself can also be subject to anaerobic degradation, although this is typically a slower process.

Abiotic transformation processes such as photolysis in sunlit surface waters could also contribute to the degradation of this compound, potentially leading to the formation of hydroxylated and polymeric products.

Potential, hypothesized transformation products include:

Chlorinated catechols

Hydroxy-derivatives of this compound

Products resulting from the cleavage of the aromatic ring

Dechlorinated derivatives such as 2-(2-hydroxyethyl)phenol

Further research is necessary to definitively identify and quantify the environmental transformation products of this compound.

Conclusion and Future Research Perspectives

Synthesis of Current Research Understanding

Research on 2-(2-chloroethyl)phenol itself is not extensively documented in dedicated studies. However, a significant understanding can be synthesized by examining research on its isomers and related compounds. The primary focus of current knowledge revolves around its synthesis, inherent reactivity, and its role as a chemical intermediate.

A plausible and common method for synthesizing chloroethylphenols involves the treatment of the corresponding hydroxyphenylethanol with a chlorinating agent. For instance, the para-isomer, 4-(2-chloroethyl)phenol, is synthesized by reacting 2-(4-hydroxyphenyl)ethanol (B1682651) with concentrated hydrochloric acid. ntnu.no Applying this analogy, this compound would be synthesized from 2-(2-hydroxyphenyl)ethanol. Another potential synthetic route involves the direct chlorination of a phenol (B47542). Studies on the regioselectivity of phenol chlorination have shown that using specific reagents like N-chloro-bis(2-chloroethyl)amine over a silica (B1680970) catalyst can favor the formation of the ortho-substituted product over the para-isomer. mdpi.com

A critical aspect of the chemistry of (2-chloroethyl)phenols is their propensity for intramolecular cyclization. The proximity of the phenolic hydroxyl group and the chloroethyl side chain, particularly in the ortho position, facilitates an intramolecular Williamson ether synthesis. This reaction results in the formation of 2,3-dihydrobenzofuran (B1216630). This cyclization can occur as a competing side reaction during the synthesis of related compounds, such as the formation of an epoxide byproduct during the synthesis of a precursor for (S)-betaxolol from 4-(2-chloroethyl)phenol. ntnu.no The tendency for such intramolecular reactions is a defining characteristic and a significant challenge in handling and synthesizing these compounds. journals.co.za

The table below summarizes key synthetic methods and potential reactions based on analogous compounds.

Reaction TypeStarting MaterialReagent(s)ProductReference(s)
Chlorination of Alcohol2-(2-Hydroxyphenyl)ethanolConcentrated HClThis compound ntnu.no
Regioselective ChlorinationPhenolN-chloro-bis(2-chloroethyl)amine / Silica2-Chlorophenol (B165306) (high o/p ratio) mdpi.com
Intramolecular CyclizationThis compoundBase2,3-Dihydrobenzofuran ntnu.nojournals.co.za
Ether Synthesis4-(2-Chloroethyl)phenolCyclopropylmethanol, NaOH4-(2-(Cyclopropylmethoxy)ethyl)phenol ntnu.no

This table is constructed based on analogous reactions reported for isomers and related phenolic compounds.

The current understanding positions this compound primarily as a reactive intermediate. Its isomers, such as 3-(2-chloroethyl)phenol (B12841965) and 4-(2-chloroethyl)phenol, are utilized in the synthesis of more complex molecules and pharmaceuticals. ntnu.no By extension, this compound is a potential building block for creating ortho-substituted phenoxyethyl derivatives and benzofuran-based structures.

Identification of Promising Research Directions and Challenges

The existing knowledge base on this compound highlights several challenges that also point toward promising areas for future research.

Synthetic Challenges and Future Directions:

A primary challenge is the development of a highly selective and high-yield synthesis for this compound.

Regioselectivity: Achieving selective ortho-chlorination of the ethylphenol precursor or selective ortho-ethylation of chlorophenol remains a significant hurdle. Research into novel catalytic systems that can precisely control the position of substitution on the phenol ring is a promising direction. mdpi.com This could involve exploring shape-selective catalysts like zeolites or tailored organometallic catalysts.

Controlling Cyclization: The inherent reactivity of this compound towards intramolecular cyclization to form 2,3-dihydrobenzofuran is a major challenge. ntnu.nojournals.co.za Future research could focus on developing protective group strategies for the phenolic hydroxyl group that are stable during the introduction of the chloroethyl moiety and can be removed under mild conditions without triggering cyclization. Alternatively, research could focus on harnessing this cyclization. Developing one-pot methodologies where this compound is generated in situ and immediately cyclized under controlled conditions could provide an efficient route to 2,3-dihydrobenzofuran and its derivatives, which are important structural motifs in many biologically active compounds.

Promising Research Applications:

The potential of this compound as a synthetic intermediate is largely untapped.

Pharmaceutical Precursors: Its isomers are precursors to drugs like Betaxolol (B1666914). ntnu.no Future studies could investigate the use of this compound as a starting material for novel ortho-substituted phenoxyethanolamine derivatives, which could be screened for beta-blocker activity or other pharmacological properties.

Materials Science: The unique, sterically hindered structure that can be derived from ortho-substituted phenols is valuable in materials science, for example, in creating stabilizers or specialty polymers. a2bchem.com Research into the incorporation of the this compound scaffold into larger polymeric structures could yield materials with novel thermal or optical properties.

Agrochemicals: Like its isomers, this compound could serve as an intermediate in the synthesis of new pesticides and herbicides. lookchem.com

The table below outlines key challenges and corresponding future research perspectives.

ChallengePromising Research DirectionPotential Application
Poor Regioselectivity in SynthesisDevelopment of novel ortho-selective chlorination or ethylation catalysts.Efficient and cost-effective production of the pure ortho-isomer.
Uncontrolled Intramolecular CyclizationProtective group strategies; development of controlled one-pot cyclization reactions.Synthesis of 2,3-dihydrobenzofuran derivatives for medicinal chemistry.
Limited Known ApplicationsExploration as a precursor for ortho-substituted phenoxyethanolamines and other derivatives.Discovery of new pharmaceuticals, agrochemicals, and functional materials.

Q & A

Q. What are the key identifiers and structural properties of 2-(2-Chloroethyl)phenol, and how can researchers validate its purity?

Answer:

  • Identification : The compound’s IUPAC name is this compound, with systematic identifiers such as CAS registry numbers (e.g., 95-57-8 for 2-chlorophenol variants) and SMILES notation (e.g., C1=CC=C(C(=C1)Cl)O for structural validation) .
  • Structural Validation : Use spectroscopic techniques like IR spectroscopy (to confirm hydroxyl and C-Cl stretching bands) and mass spectrometry (to verify molecular ion peaks at m/z 128.5 for the parent ion) .
  • Purity Assessment : Employ HPLC with UV detection or gas chromatography (GC) coupled with flame ionization detection (FID). Cross-reference retention times with certified reference materials .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Exposure Controls : Use fume hoods with ≥100 ft/min airflow to minimize inhalation risks. Wear nitrile gloves (≥11 mil thickness) and sealed goggles to prevent skin/eye contact .
  • Spill Management : Absorb spills with diatomaceous earth, decontaminate surfaces with ethanol, and dispose of waste via hazardous chemical protocols .
  • Storage : Store in airtight containers at 2–8°C, segregated from oxidizing agents and food products .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and minimize side reactions?

Answer:

  • Reaction Optimization :
    • Chlorination : Use SOCl₂ or PCl₃ under anhydrous conditions to reduce hydrolysis. Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 4:1) .
    • Temperature Control : Maintain temperatures below 40°C during ethylation to prevent β-elimination (a common side reaction forming styrene derivatives) .
  • Yield Enhancement : Introduce catalytic bases (e.g., pyridine) to neutralize HCl byproducts, shifting equilibrium toward product formation .

Q. What advanced analytical methods resolve contradictions in reported thermodynamic data for this compound?

Answer:

  • Thermodynamic Discrepancies : For example, vapor pressure values may vary due to impurities or measurement techniques.
  • Resolution Strategies :
    • Use differential scanning calorimetry (DSC) to measure enthalpy of fusion (ΔHfus) and compare with NIST-curated data .
    • Validate gas-phase ion energetics via high-resolution mass spectrometry (HRMS) and computational methods (e.g., DFT calculations for bond dissociation energies) .

Q. How does the compound interact with environmental matrices, and what methodologies assess its biodegradation pathways?

Answer:

  • Environmental Fate : The chloroethyl group increases hydrophobicity (logP ≈ 2.5), leading to soil adsorption. Monitor using EPA STORET codes (e.g., 34586 for total water analysis) .
  • Biodegradation Studies :
    • Microcosm Assays : Incubate with Pseudomonas spp. under aerobic conditions, tracking chloride ion release via ion chromatography .
    • Metabolite Identification : Use LC-MS/MS to detect intermediates like 2-hydroxyacetophenone, indicating oxidative cleavage pathways .

Q. What strategies mitigate spectral interference when characterizing this compound in complex mixtures?

Answer:

  • Chromatographic Separation : Optimize HPLC gradients (e.g., C18 column, acetonitrile/water pH 3.0) to resolve co-eluting phenolic analogs .
  • Spectroscopic Deconvolution : Apply chemometric tools (e.g., PCA on FTIR spectra) or 2D NMR (COSY, HSQC) to distinguish overlapping signals .

Methodological Guidance

Q. How should researchers design experiments to study the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Experimental Design :
    • Kinetic Studies : Use pseudo-first-order conditions with excess nucleophile (e.g., NaI in acetone), monitoring Cl⁻ release via argentometric titration .
    • Solvent Effects : Compare reaction rates in polar aprotic (DMF) vs. protic (ethanol) solvents to evaluate solvolysis pathways .

Q. What computational approaches predict the compound’s toxicity and environmental persistence?

Answer:

  • QSAR Modeling : Train models using EPA’s ECOTOX database to correlate structural descriptors (e.g., Hammett σpara) with EC50 values .
  • Persistence Prediction : Apply BIOWIN models to estimate biodegradation half-lives based on fragment contributions (e.g., -Cl and -OH groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.